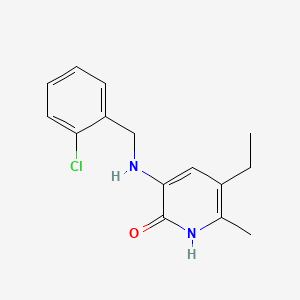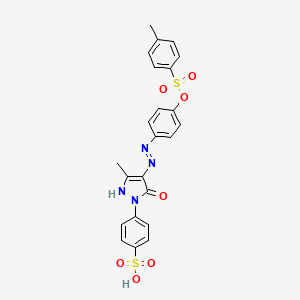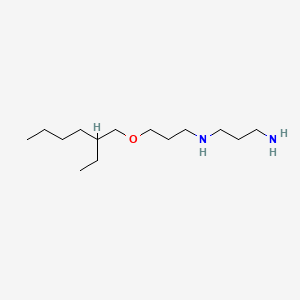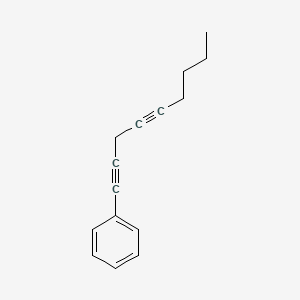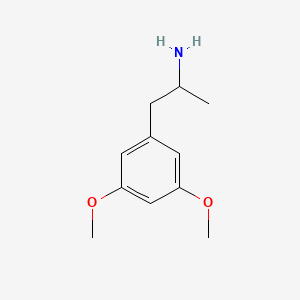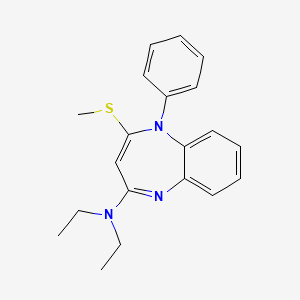
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reagents: Methylthiol and a suitable base (e.g., NaH or KOH).
- Reaction: Thiolation reaction to introduce the methylthio group.
Industrial Production Methods
Industrial production of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the N,N-diethyl and methylthio groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
-
Step 1: Formation of the Benzodiazepine Core
- Starting materials: ortho-phenylenediamine and a suitable aldehyde.
- Reaction: Cyclization reaction in the presence of an acid catalyst to form the benzodiazepine core.
化学反応の分析
Types of Reactions
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazepine core can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Nitro or halogenated benzodiazepine derivatives.
科学的研究の応用
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine is unique due to the presence of the methylthio group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural difference can influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.
特性
CAS番号 |
77615-74-8 |
|---|---|
分子式 |
C20H23N3S |
分子量 |
337.5 g/mol |
IUPAC名 |
N,N-diethyl-2-methylsulfanyl-1-phenyl-1,5-benzodiazepin-4-amine |
InChI |
InChI=1S/C20H23N3S/c1-4-22(5-2)19-15-20(24-3)23(16-11-7-6-8-12-16)18-14-10-9-13-17(18)21-19/h6-15H,4-5H2,1-3H3 |
InChIキー |
BKYBINYSIWWYGU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC2=CC=CC=C2N(C(=C1)SC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



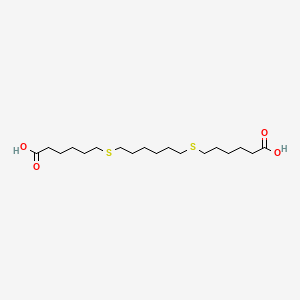
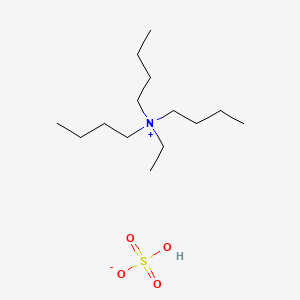
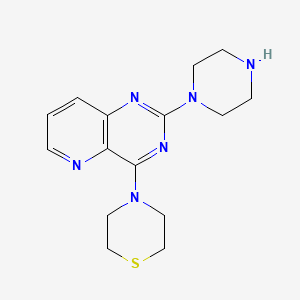
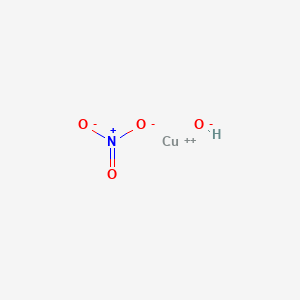
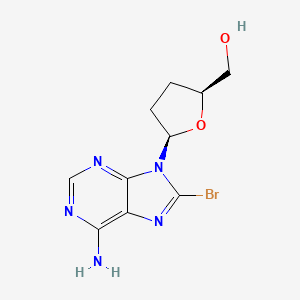
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
